NLRP3 Inflammasome Inhibition Potency in THP-1 Human Macrophages: Target Compound vs. Clinical-Stage NLRP3 Inhibitors
The target compound exhibits an NLRP3 inflammasome inhibition IC50 of 100,000 nM (100 μM) in an LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophage pyroptosis assay . This value places it approximately four orders of magnitude weaker than the reference NLRP3 inhibitor MCC950/CRID3 (IC50 ~10 nM in comparable cell-based NLRP3 activation assays) and approximately two orders of magnitude weaker than INF39 (IC50 800 nM in BMDM IL-1β release assay) . The quantified difference of >10,000-fold versus MCC950 and >125-fold versus INF39 confirms that this compound is not a high-potency NLRP3 inhibitor and should not be procured for applications requiring potent inflammasome suppression. Conversely, its weak activity makes it a valuable negative control or a starting scaffold for fragment-based lead optimization where low intrinsic potency is desirable for detecting binding without functional saturation.
| Evidence Dimension | NLRP3 inflammasome inhibition potency (IC50) |
|---|---|
| Target Compound Data | 100,000 nM (100 μM) |
| Comparator Or Baseline | MCC950/CRID3: ~10 nM (THP-1/macrophage); INF39: 800 nM (BMDM IL-1β); Dapansutrile/OLT1177: 1 nM (J774A.1 cells) |
| Quantified Difference | >10,000-fold weaker than MCC950; >125-fold weaker than INF39; 100,000-fold weaker than OLT1177 |
| Conditions | LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophages; pyroptosis endpoint measured by MTT or LDH release (BindingDB entry 50016872, deposited 2023-06-22) |
Why This Matters
The extreme potency differential versus clinical-stage NLRP3 inhibitors defines the compound's appropriate use case as a low-affinity probe or SAR tool compound, not as a functional inflammasome blocker, which directly impacts procurement decisions for target validation and screening campaigns.
- [1] BindingDB. BDBM50597924 (CHEMBL5205740). IC50: 1.00E+5 nM; Target: NLRP3 (Human); Assay: Inhibition of NLRP3 inflammasome activation in LPS/nigericin-stimulated PMA-differentiated human THP-1 macrophages assessed as reduction in pyroptosis. Deposited 2023-06-22. PubMed ID: 35183871. View Source
- [2] Coll RC, Robertson AAB, Butler MS, Cooper MA, O'Neill LAJ. Correction: The Cytokine Release Inhibitory Drug CRID3 Targets ASC Oligomerisation in the NLRP3 and AIM2 Inflammasomes. PLoS ONE. 2013;8(2):10.1371/annotation/9f221489-155d-4978-a36d-30c51853e438. MCC950/CRID3 IC50 ~10 nM in NLRP3 inflammasome assays. View Source
- [3] InvivoChem. INF39 Product Page. NLRP3 Inflammasome IC50: 0.8 μM for inhibition of NLRP3-mediated IL-1β release in BMDMs; NLRC4 IC50 >50 μM; AIM2 IC50 >50 μM. View Source
